molecular formula C9H8Cl2O2 B2614562 2-(3-Chlorophenoxy)propanoyl chloride CAS No. 4878-14-2

2-(3-Chlorophenoxy)propanoyl chloride

Cat. No.: B2614562
CAS No.: 4878-14-2
M. Wt: 219.06
InChI Key: ZTVZDNDXSGIOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(3-Chlorophenoxy)propanoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

“2-(3-Chlorophenoxy)propanoyl chloride” is expected to be corrosive and flammable, similar to other acyl chlorides . It may cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled .

Future Directions

There is a recent study where a chlorine-containing ibuprofen derivative was synthesized for the first time in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . This suggests that “2-(3-Chlorophenoxy)propanoyl chloride” and similar compounds could be used in the synthesis of new pharmaceuticals .

Preparation Methods

The preparation of 2-(3-Chlorophenoxy)propanoyl chloride can be achieved through several synthetic routes. One common method involves the acylation of 2-(3-chlorophenoxy)propionic acid with acyl chlorinating agents such as thionyl chloride or phosphorus trichloride . The reaction is typically carried out in an organic solvent at controlled temperatures ranging from 0 to 140°C . Industrial production methods often involve the use of catalysts to improve the yield and purity of the product .

Chemical Reactions Analysis

2-(3-Chlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Acylation Reactions: It is capable of acylating amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(3-chlorophenoxy)propionic acid and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and amines for acylation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

2-(3-Chlorophenoxy)propanoyl chloride can be compared with other similar compounds, such as:

    Propionyl chloride: Similar in structure but lacks the chlorophenoxy group, making it less versatile in certain synthetic applications.

    2-Chloropropionyl chloride: Contains a chlorine atom on the propionyl group but does not have the phenoxy group, limiting its use in specific reactions.

    3-Chloropropionyl chloride: Similar in reactivity but differs in the position of the chlorine atom, affecting its chemical behavior.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical syntheses.

Properties

IUPAC Name

2-(3-chlorophenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZDNDXSGIOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.